1,1'-Biphenyl, 2,2',3,4,4',6,6'-heptabromo-
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Overview
Description
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- is a brominated biphenyl compound. It is characterized by the presence of seven bromine atoms attached to the biphenyl structure. This compound is part of a larger group of brominated biphenyls, which are known for their applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the biphenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is often catalyzed by a Lewis acid such as iron(III) bromide (FeBr3) to enhance the bromination efficiency.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated biphenyls or biphenyl itself.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated biphenyl oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various biphenyl derivatives, while reduction can produce less brominated biphenyls.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated biphenyls.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity and binding affinity, allowing it to participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Another chlorinated biphenyl with eight chlorine atoms, exhibiting different chemical behavior.
1,1’-Biphenyl, 2,2’,3,4,5,6’-hexachloro-: A hexachlorinated biphenyl with six chlorine atoms, used in various industrial applications.
Uniqueness
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- is unique due to the presence of seven bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where brominated compounds are preferred over their chlorinated counterparts.
Properties
CAS No. |
119264-56-1 |
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Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)11(18)12(10)19/h1-3H |
InChI Key |
LQOCPXSKJXFVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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